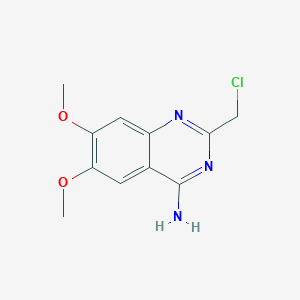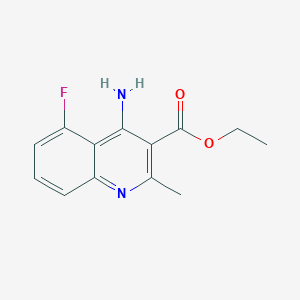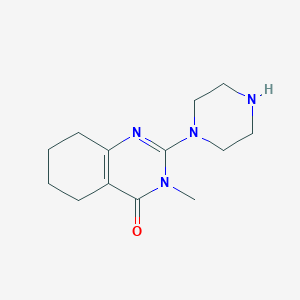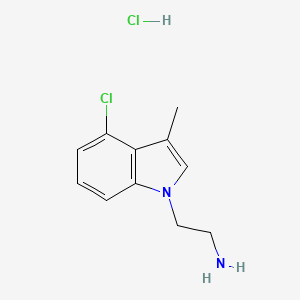
2-(4-Chloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities . This compound is characterized by the presence of a chloro and methyl group on the indole ring, which can influence its chemical behavior and biological activity.
Preparation Methods
The synthesis of 2-(4-Chloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol . The resulting indole derivative can then be further modified to introduce the chloro and methyl groups at the desired positions.
Chemical Reactions Analysis
2-(4-Chloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the indole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Condensation: The compound can participate in condensation reactions to form more complex structures.
Scientific Research Applications
2-(4-Chloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and
Properties
Molecular Formula |
C11H14Cl2N2 |
|---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
2-(4-chloro-3-methylindol-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H13ClN2.ClH/c1-8-7-14(6-5-13)10-4-2-3-9(12)11(8)10;/h2-4,7H,5-6,13H2,1H3;1H |
InChI Key |
LJFBIPQXGBLXDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=C1C(=CC=C2)Cl)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,3S)-3-(2,6-diaminopurin-9-yl)cyclopentyl]methanol](/img/structure/B15066459.png)
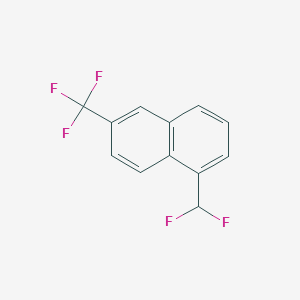
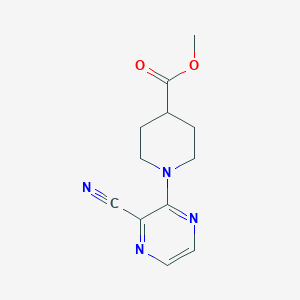
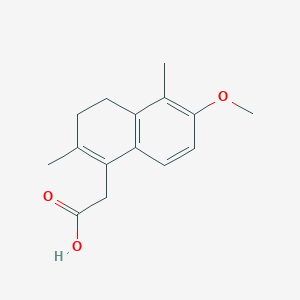
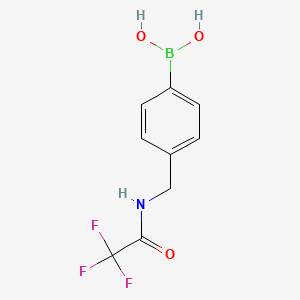
![(2S)-1-(tert-Butoxycarbonyl)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15066467.png)
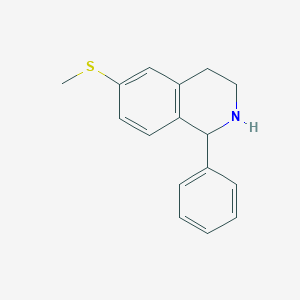
![2-chloro-4-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15066470.png)
![3-Iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B15066475.png)

